4-allyl-5-(5-bromo-2-furyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-allyl-5-(5-bromo-2-furyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a furan ring, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-(5-bromo-2-furyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a bromination reaction, where a furan derivative is treated with a brominating agent such as N-bromosuccinimide (NBS).
Allylation: The allyl group can be introduced through an allylation reaction using allyl bromide and a suitable base.
Thiol group introduction: The thiol group can be introduced via a thiolation reaction using thiourea or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-(5-bromo-2-furyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrogen derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-allyl-5-(5-bromo-2-furyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections or cancer.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-allyl-5-(5-bromo-2-furyl)-4H-1,2,4-triazole-3-thiol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiol group allows it to form covalent bonds with target proteins, potentially leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
- 4-allyl-5-(5-chloro-2-furyl)-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-(5-methyl-2-furyl)-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-(5-nitro-2-furyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-allyl-5-(5-bromo-2-furyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for further chemical modifications. The combination of the triazole and furan rings also imparts unique electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(5-bromofuran-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3OS/c1-2-5-13-8(11-12-9(13)15)6-3-4-7(10)14-6/h2-4H,1,5H2,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSIFCPQANTVLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=C(O2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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